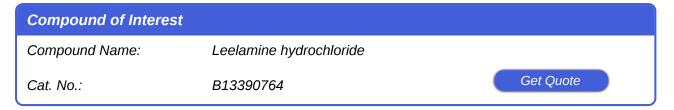


An In-depth Technical Guide to Leelamine Hydrochloride: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Leelamine hydrochloride**, a promising diterpene amine with significant applications in biomedical research. This document details its core properties, outlines key experimental methodologies, and visualizes its mechanism of action and relevant experimental workflows.

Core Chemical and Physical Properties

Leelamine hydrochloride is the hydrochloride salt of Leelamine (dehydroabietylamine), a natural phytochemical extracted from the bark of pine trees.[1] It is a weakly basic and lipophilic amine, characteristics that are fundamental to its biological activity.[1] The hydrochloride salt is the form commonly used in research.[1]

Data Presentation: Physicochemical Properties

The following tables summarize the key chemical and physical properties of **Leelamine hydrochloride**.



Property	Value	Reference(s)
IUPAC Name	(1R,4aS,10aR)-1,2,3,4,4a,9,10 ,10a-Octahydro-1,4a-dimethyl- 7-(1-methylethyl)-1- phenanthrenemethanamine hydrochloride	[2]
Synonyms	Dehydroabietylamine HCl, (+)- Dehydroabietylamine hydrochloride	[1][2]
CAS Number	16496-99-4	[1][3]
Molecular Formula	C20H31N · HCl	[1]
Molecular Weight	321.93 g/mol	[1][3]
Appearance	Crystalline solid	[1]
pKa (Primary Amine)	9.9 (calculated)	[1][4]

Solvent	Solubility	Reference(s)
DMSO	25 - 40 mg/mL	[5][6]
Ethanol	20 mg/mL	[1]
DMF	20 mg/mL	[1]
Water	up to 9 mg/mL	[5][6]
10% DMSO >> 90% Corn Oil	≥ 2.5 mg/mL (7.77 mM)	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and biological evaluation of **Leelamine hydrochloride**.



Synthesis and Purification of Dehydroabietylamine (Leelamine free base)

A general procedure for the purification of dehydroabietylamine involves the reaction of industrial rosin amine D with p-toluenesulfonic acid in ethanol.[7] This results in a mixture of dehydroabietylamine p-toluenesulfonate and other related salts.[7] The pure dehydroabietylamine p-toluenesulfonate is isolated by recrystallization.[7] Subsequently, pure dehydroabietylamine is obtained by treating the purified salt with sodium hydroxide.[7] The final product's structure is confirmed by IR, ¹H NMR, and HPLC.[7] To obtain **Leelamine hydrochloride**, the purified dehydroabietylamine free base can be treated with hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity and structure of Leelamine and its derivatives are confirmed using ¹H NMR and ¹³C NMR spectroscopy.[2][8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).[8]
- Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight and fragmentation pattern of the compound.[2][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.[9][10]

Biological Activity Assays

- Cell Viability (MTS/MTT) Assay: This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with Leelamine hydrochloride.[5]
 - Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
 - Treatment: Treat the cells with a serial dilution of Leelamine hydrochloride (e.g., 0.5 μM to 20 μM) for 24 to 72 hours.[5]
 - Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.

Foundational & Exploratory



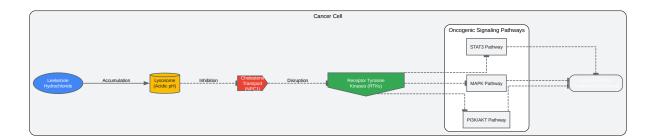


- Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]
- Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC₅₀ value.[5]
- Cholesterol Accumulation Visualization (Filipin Staining): This method is used to visualize the accumulation of unesterified cholesterol in cells treated with Leelamine hydrochloride.
 - Cell Treatment: Treat cells with Leelamine hydrochloride for the desired time.
 - Fixation: Rinse cells with PBS and fix with 3% paraformaldehyde for 1 hour at room temperature.[11]
 - Quenching: Incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench the paraformaldehyde.[11]
 - Staining: Stain cells with a 0.05 mg/mL filipin working solution for 2 hours at room temperature, protected from light.[11]
 - Microscopy: View the cells using a fluorescence microscope with a UV filter set.[11]
- Western Blotting for Signaling Pathway Analysis: This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by Leelamine hydrochloride, such as PI3K/AKT, MAPK, and STAT3.[5][12]
 - Cell Lysis: Treat cells with Leelamine hydrochloride, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
 - SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
 - Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, phospho-STAT3, total STAT3) overnight at 4°C.[12]



- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody, followed by detection using an enhanced chemiluminescence (ECL) reagent.[12]
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[5]

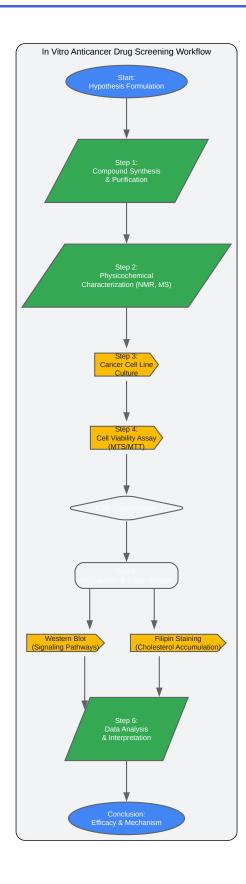
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **Leelamine hydrochloride** in cancer cells.





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Caption: General experimental workflow for in vitro screening of Leelamine hydrochloride.



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